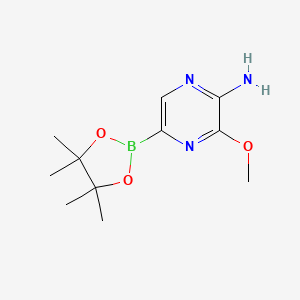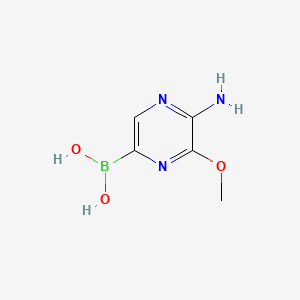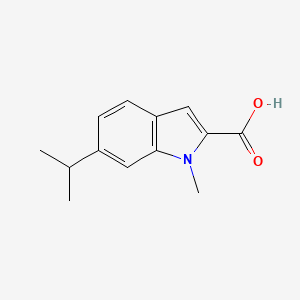![molecular formula C10H5NO B569663 7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene CAS No. 111850-39-6](/img/structure/B569663.png)
7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-: 1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene is a complex organic compound with the molecular formula C10H5NO and a molecular weight of 155.156 g/mol . This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety, a cyclobutane ring, and an azirene ring. The intricate arrangement of these rings imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzofurans and aziridines can be subjected to cyclization reactions using catalysts like palladium or copper complexes. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene may involve optimized synthetic routes that ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule.
Scientific Research Applications
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound and its derivatives. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. Its ability to interact with specific biological targets could lead to the development of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic effects and guide the development of new drugs.
Comparison with Similar Compounds
1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene can be compared with other similar compounds, such as:
- 1H-1Benzofuro[2,3-b]imidazo[4,5-f]quinoline : This compound shares a benzofuran moiety but differs in the arrangement of the fused rings. It may exhibit different chemical reactivity and biological activity.
- 1H-1Benzofuro[3,2-b]pyridine : Another benzofuran derivative with a pyridine ring. Its properties and applications can vary significantly from those of 1H-1Benzofuro[2’,3’:3,4]cyclobuta[1,2-b]azirene.
- 1H-1Benzofuro[2,3-b]benzothiazole : This compound contains a benzothiazole ring fused to the benzofuran moiety. It may have distinct chemical and biological properties.
The uniqueness of 1H-1
Properties
CAS No. |
111850-39-6 |
|---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.156 |
InChI |
InChI=1S/C10H5NO/c1-2-4-6-5(3-1)7-8-9(11-8)10(7)12-6/h1-4,11H |
InChI Key |
RKZCIQIRMXUIQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C3O2)N4 |
Synonyms |
1H-Benzofuro[2,3:3,4]cyclobut[1,2-b]azirine (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


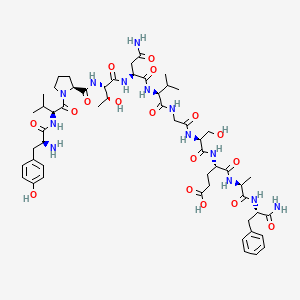
dimethylsilane](/img/structure/B569581.png)
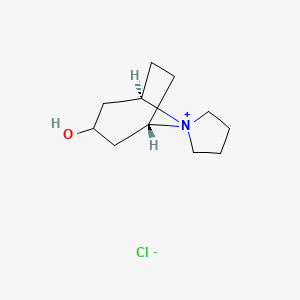
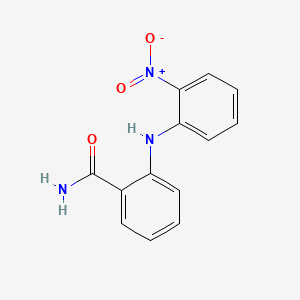
![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

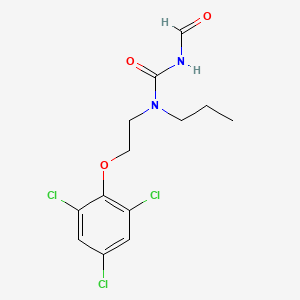

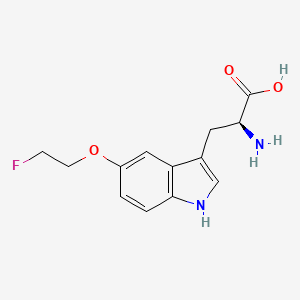
![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
